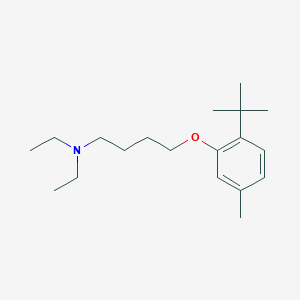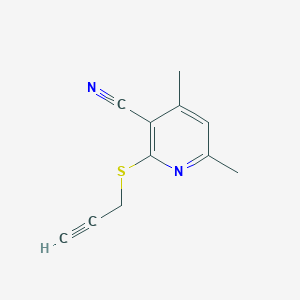![molecular formula C16H18N2O4 B5205023 N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as FMME, is an organic compound that belongs to the class of N-arylalkyl-substituted ethylenediamines. FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of FMME is not fully understood. However, it has been suggested that FMME exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. FMME has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
FMME has been shown to exhibit low toxicity in animal models, suggesting that it may have potential as a therapeutic agent for cancer treatment. FMME has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMME in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs. However, one of the limitations of using FMME in lab experiments is its complex synthesis method, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on FMME. One area of research could focus on developing more efficient and scalable synthesis methods for FMME. Another area of research could focus on elucidating the mechanism of action of FMME in cancer cells. Additionally, further studies could investigate the potential of FMME as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, FMME is an organic compound that has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME exhibits potent anti-tumor activity against a variety of cancer cell lines and has good pharmacokinetic properties. However, its complex synthesis method may limit its widespread use. Further research is needed to develop more efficient synthesis methods for FMME and to elucidate its mechanism of action in cancer cells.
Métodos De Síntesis
FMME can be synthesized through a multi-step process starting from commercially available materials. The synthesis of FMME involves the reaction of 2-(4-methoxyphenyl)ethylamine with furfuryl chloride in the presence of a base to form 2-(4-methoxyphenyl)ethyl-2-furylmethylamine. This intermediate is then reacted with ethylenediamine in the presence of a dehydrating agent to form FMME.
Aplicaciones Científicas De Investigación
FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs.
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-13-6-4-12(5-7-13)8-9-17-15(19)16(20)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJYKWYGRZZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)


![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5205036.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5205041.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)